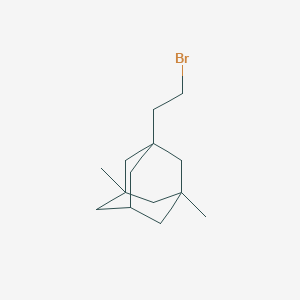1-(2-Bromoethyl)-3,5-dimethyl Adamantane
CAS No.:
Cat. No.: VC14152651
Molecular Formula: C14H23Br
Molecular Weight: 271.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H23Br |
|---|---|
| Molecular Weight | 271.24 g/mol |
| IUPAC Name | 1-(2-bromoethyl)-3,5-dimethyladamantane |
| Standard InChI | InChI=1S/C14H23Br/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)3-4-15/h11H,3-10H2,1-2H3 |
| Standard InChI Key | LPIWUJAIURURAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC12CC3CC(C1)(CC(C3)(C2)CCBr)C |
Introduction
Structural and Molecular Characteristics
Core Adamantane Framework
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, exhibits exceptional thermal and chemical stability due to its strain-free, cage-like geometry. Substitution at the 1, 3, and 5 positions is common in pharmaceutical derivatives, as these sites allow for functionalization without destabilizing the core structure . In 1-(2-bromoethyl)-3,5-dimethyl adamantane, the adamantane backbone is modified with:
-
Two methyl groups at the 3 and 5 positions, enhancing steric bulk and lipophilicity.
-
A 2-bromoethyl group at the 1 position, introducing a reactive handle for further chemical transformations.
The molecular formula is theorized as , with a molecular weight of 271.24 g/mol, though experimental validation is required .
Spectroscopic Signatures
While direct spectral data for 1-(2-bromoethyl)-3,5-dimethyl adamantane is unavailable, analogous brominated adamantanes exhibit characteristic signals:
-
: Methyl groups resonate at δ 0.9–1.2 ppm, while adamantane bridgehead protons appear upfield (δ 1.6–2.1 ppm) .
-
: Quaternary carbons in the adamantane core resonate near δ 35–45 ppm, with brominated carbons shifted downfield (δ 55–65 ppm) .
Synthetic Methodologies
Bromination of Adamantane Precursors
The synthesis of brominated adamantane derivatives typically proceeds via electrophilic substitution. For 1-bromo-3,5-dimethyladamantane (a closely related compound), a validated route involves:
Reagents:
-
1,3-Dimethyladamantane (50 g, 0.3 mol)
-
Bromine (59.9 g, 0.345 mol)
-
Aluminum(III) chloride (10 g, 0.075 mol) as a Lewis acid catalyst
Procedure:
-
Bromine and AlCl are stirred in 1,2-dichloroethane at 15°C.
-
1,3-Dimethyladamantane is added dropwise, with exothermic conditions controlled by cooling.
-
Post-reaction, excess bromine is quenched with saturated sodium bisulfite.
-
The organic layer is washed, dried (NaSO), and distilled under reduced pressure to yield 92% pure product .
Mechanism: AlCl polarizes Br, generating Br electrophiles that attack the electron-rich bridgehead carbon of adamantane .
Adaptation for 2-Bromoethyl Substitution
Introducing a bromoethyl group requires alternative strategies, such as:
-
Free-radical bromination of pre-functionalized ethyladamantane using N-bromosuccinimide (NBS).
-
Nucleophilic displacement of a hydroxyl or tosyl group on 1-(2-hydroxyethyl)-3,5-dimethyladamantane with HBr.
Current literature lacks explicit protocols for this derivative, highlighting a critical research gap.
Physicochemical Properties
Thermal Stability and Phase Behavior
Data extrapolated from 1-bromo-3,5-dimethyladamantane (CAS 941-37-7) suggests:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 201°C (lit.) | |
| Density (25°C) | 1.224 g/mL | |
| Refractive Index (n/D) | 1.52 | |
| Flash Point | 228°F (109°C) |
The bromoethyl variant is expected to exhibit similar thermal stability but higher molecular weight may reduce volatility.
Solubility and Reactivity
-
Solubility: High in nonpolar solvents (e.g., dichloroethane, chloroform) due to the adamantane core; negligible in water .
-
Reactivity: The C-Br bond undergoes Suzuki couplings, Grignard reactions, and nucleophilic substitutions, making it valuable for constructing complex architectures .
Applications in Pharmaceutical Chemistry
NMDA Receptor Antagonists
3,5-Dimethyladamantan-1-amine (memantine), a derivative synthesized from brominated precursors, is a non-competitive NMDA receptor antagonist used in Alzheimer’s disease . The bromoethyl group in 1-(2-bromoethyl)-3,5-dimethyladamantane could serve as an intermediate for:
-
Prodrugs: Enzymatic cleavage of the bromoethyl group to release active amines.
-
Polymer conjugates: Incorporating adamantane moieties into drug-delivery systems via radical polymerization .
Materials Science
Adamantane derivatives enhance polymer thermal stability. Bromoethyl groups enable:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume